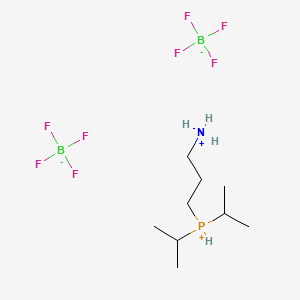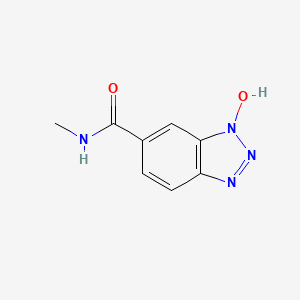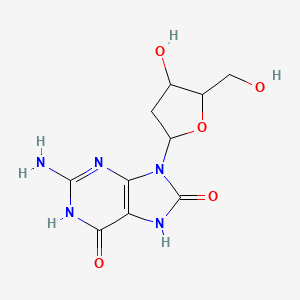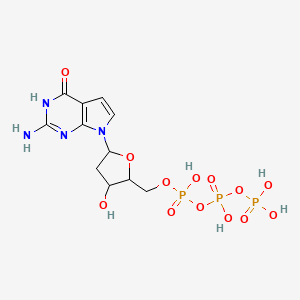
(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) is a chemical compound with the empirical formula C9H24B2F8NP and a molecular weight of 350.88 g/mol . It is a solid compound that is used as a ligand in various coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions .
Preparation Methods
The synthesis of (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) typically involves the reaction of diisopropylphosphine with 3-bromopropylamine, followed by the addition of tetrafluoroboric acid to form the bis(tetrafluoroborate) salt . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) undergoes various types of chemical reactions, primarily serving as a ligand in coupling reactions . These reactions include:
Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively studied.
Substitution: The compound is involved in substitution reactions, particularly in cross-coupling reactions where it acts as a ligand.
Common reagents and conditions used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide . Major products formed from these reactions depend on the specific substrates used but generally include various substituted aromatic and aliphatic compounds .
Scientific Research Applications
(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) involves its role as a ligand in catalytic cycles. It coordinates with metal catalysts, such as palladium or nickel, to form active catalytic species that facilitate the coupling reactions . The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the catalytic cycle .
Comparison with Similar Compounds
(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) can be compared with other similar compounds, such as:
Triphenylphosphine: Another commonly used ligand in coupling reactions, but with different steric and electronic properties.
Tris(2,4,6-trimethoxyphenyl)phosphine: A bulkier ligand that provides different reactivity and selectivity in coupling reactions.
Di-tert-butylphosphine: A ligand with different steric hindrance and electronic effects compared to (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate).
The uniqueness of (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) lies in its specific structure, which provides a balance of steric and electronic properties that make it suitable for a wide range of coupling reactions .
Properties
Molecular Formula |
C9H24B2F8NP |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
3-di(propan-2-yl)phosphaniumylpropylazanium;ditetrafluoroborate |
InChI |
InChI=1S/C9H22NP.2BF4/c1-8(2)11(9(3)4)7-5-6-10;2*2-1(3,4)5/h8-9H,5-7,10H2,1-4H3;;/q;2*-1/p+2 |
InChI Key |
XOFTUYXVVIJLRD-UHFFFAOYSA-P |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)[PH+](CCC[NH3+])C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)
![[13C8]-Nifedipine](/img/structure/B12058222.png)



![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)


